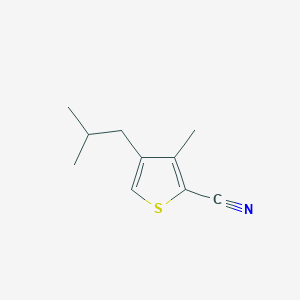
4-Isobutyl-3-methylthiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-3-methylthiophene-2-carbonitrile: is a heterocyclic compound containing a thiophene ring substituted with isobutyl, methyl, and nitrile groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This involves the reaction of α-cyanoesters with elemental sulfur and a carbonyl compound.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency .
化学反応の分析
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized thiophene derivatives.
科学的研究の応用
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry:
Corrosion Inhibitors: Used in industrial chemistry as corrosion inhibitors.
作用機序
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
類似化合物との比較
3-Methylthiophene-2-carbonitrile: Similar structure but lacks the isobutyl group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 4-Isobutyl-3-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
3-methyl-4-(2-methylpropyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H13NS/c1-7(2)4-9-6-12-10(5-11)8(9)3/h6-7H,4H2,1-3H3 |
InChIキー |
PXICQMOAUWAXOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1CC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


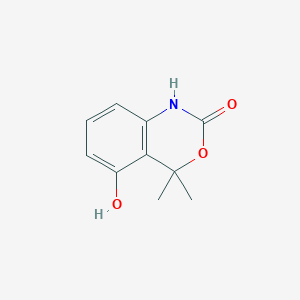
![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B8398743.png)

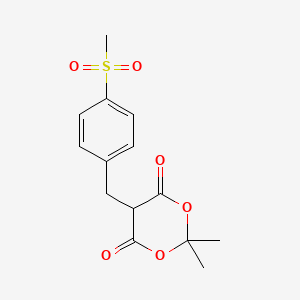
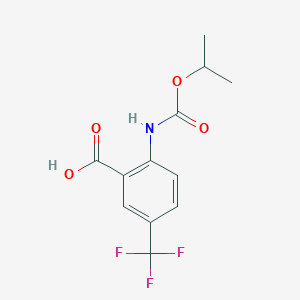
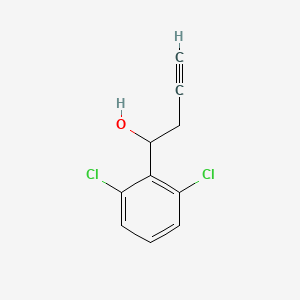
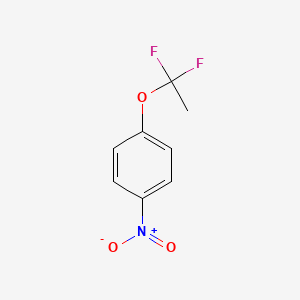
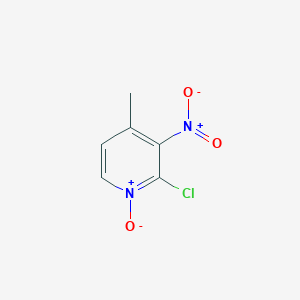
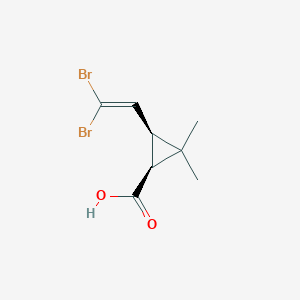
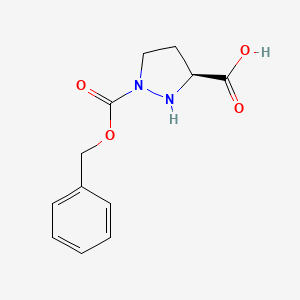
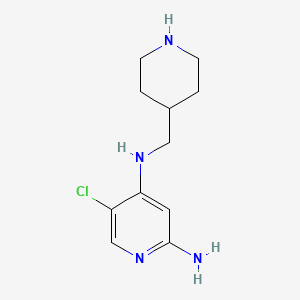
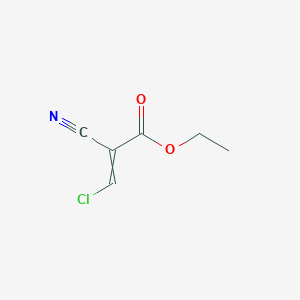
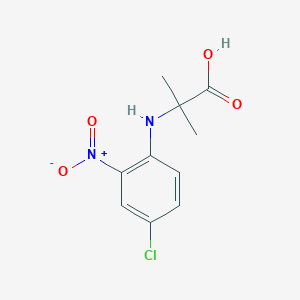
![4-[(Boc-amino)methyl]benzohydrazide](/img/structure/B8398833.png)
